molecular formula C16H19NO2 B5191229 N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide

N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide

Cat. No.: B5191229
M. Wt: 257.33 g/mol
InChI Key: PVWDFXNUVUUZJK-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide typically involves the reaction of 4-(butan-2-yl)aniline with 5-methylfuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
  • N-(2-methylpentan-2-yl)pyridin-3-amine

Uniqueness

N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a carboxamide group.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-11(2)13-6-8-14(9-7-13)17-16(18)15-10-5-12(3)19-15/h5-11H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWDFXNUVUUZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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